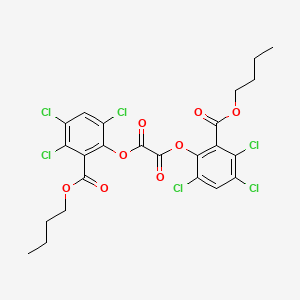
5-Methylhex-3-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhex-3-en-1-yne is an organic compound with the molecular formula C₇H₁₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-3-en-1-yne typically involves the use of acetylene and suitable alkyl halides. One common method is the alkylation of acetylene with an appropriate alkyl halide under basic conditions. This reaction often employs sodium amide (NaNH₂) as a base to generate the acetylide ion, which then reacts with the alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylhex-3-en-1-yne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The presence of the triple bond allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia (NH₃) is commonly used to generate the acetylide ion for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methylhex-3-en-1-yne finds applications in several fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Methylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparaison Avec Des Composés Similaires
- 3-Methylhex-1-en-5-yne
- 5-Methyl-1-hexyne
- 3-Hexen-1-yne, 5,5-dimethyl-
Comparison: 5-Methylhex-3-en-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one type of unsaturation. For example, 5-Methyl-1-hexyne contains only a triple bond, limiting its reactivity compared to this compound .
Propriétés
Formule moléculaire |
C7H10 |
|---|---|
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
5-methylhex-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3 |
Clé InChI |
YPAAIRQADKROCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)

![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)




![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
